molecular formula C19H19N3O2S2 B2587726 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide CAS No. 864859-72-3

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide

Cat. No.: B2587726
CAS No.: 864859-72-3
M. Wt: 385.5
InChI Key: LHAJXRZJZDTTCW-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex multi-cyclic structure that incorporates a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, which is a privileged scaffold in pharmaceutical development due to its potential for diverse biological activity . The structure is further modified with a benzo[d]thiazole moiety, a heterocycle known for its wide range of pharmacological properties, and a 6-acetyl substituent on the tetrahydrothienopyridine ring . The propionamide group at the 2-position completes the structure, contributing to the molecule's overall physicochemical properties. Compounds with this general structural class, containing both the tetrahydrothieno[2,3-c]pyridine and benzothiazole units, have been investigated for various therapeutic areas, suggesting potential utility as key intermediates in the synthesis of more complex bioactive molecules or as tools for biochemical probing . Researchers can utilize this compound as a critical building block or a reference standard in exploratory studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-16(24)21-19-17(18-20-13-6-4-5-7-14(13)25-18)12-8-9-22(11(2)23)10-15(12)26-19/h4-7H,3,8-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJXRZJZDTTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide (referred to as Compound A) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis of Compound A

Compound A can be synthesized through various chemical pathways involving benzothiazole derivatives. The synthetic route typically includes:

  • Formation of Benzothiazole Derivatives : Utilizing methods such as diazo-coupling and Biginelli reactions to create the benzothiazole core.
  • Hybridization Techniques : Combining the benzothiazole with tetrahydrothieno and pyridine moieties to form the final structure.
  • Characterization : The compound is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Recent studies have demonstrated that Compound A exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were measured, showing promising results:

Bacterial Strain MIC (μg/mL) Inhibition (%)
M. tuberculosis10099
E. coli25095
S. aureus15090

These results indicate that Compound A has a strong inhibitory effect on the growth of these pathogens, particularly against M. tuberculosis, which is noteworthy given the rising challenge of antibiotic resistance in tuberculosis treatment .

Anticancer Activity

In addition to its antimicrobial properties, Compound A has been evaluated for its anticancer potential. In vitro studies have shown moderate cytotoxicity against several cancer cell lines:

Cell Line IC50 (μM)
HeLa12
MCF-715
A54918

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting it interferes with cancer cell proliferation .

The biological activity of Compound A is believed to stem from its ability to interact with specific biological targets:

  • DNA Intercalation : The planar structure of the benzothiazole moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Case Studies

  • Anti-Tubercular Activity : In a study involving infected macrophages, Compound A demonstrated significant reduction in bacterial load compared to untreated controls, highlighting its potential as an anti-tubercular agent .
  • Cytotoxicity in Cancer Models : Research on human cancer cell lines revealed that treatment with Compound A led to a dose-dependent increase in apoptosis markers, suggesting its utility in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide. For instance, benzothiazole derivatives have been synthesized and evaluated for their activity against various bacterial strains. These compounds demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating their potential as antibacterial agents .

Anti-Cancer Properties

The compound has shown promise in cancer research. Its structural components suggest that it may inhibit key enzymes involved in cancer cell proliferation. The mechanism of action likely involves the disruption of cellular pathways critical for tumor growth and survival. For example, benzothiazole derivatives have been linked to the inhibition of tubulin polymerization, a crucial process for cancer cell division .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. Notably, urease inhibition studies revealed that certain derivatives exhibited greater activity than standard inhibitors. Molecular docking studies indicated that these compounds bind effectively to the non-metallic active site of urease enzymes, suggesting a potential application in treating urease-related disorders .

Neurological Applications

Research into the neurological effects of this compound indicates that it may interact with muscarinic receptors, which are implicated in various cognitive functions and neurodegenerative diseases. Compounds structurally similar to this compound have been shown to modulate receptor activity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various functional groups can enhance biological activity and selectivity towards target enzymes or receptors. Recent synthetic methodologies have focused on optimizing yields and reducing reaction times while maintaining compound integrity .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli with MIC values as low as 100 μg/mL for related benzothiazole derivatives.
Study 2Investigated enzyme inhibition profiles showing enhanced urease inhibition compared to standard drugs; molecular docking confirmed binding affinities.
Study 3Explored neurological receptor interactions indicating potential use in cognitive enhancement therapies; further research required for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mechanistic and Functional Insights

APE1 Inhibition: Compound 3 (acetamide analog) inhibits APE1 endonuclease activity at low micromolar concentrations, synergizing with alkylating agents like methyl methanesulfonate (MMS) and temozolomide (TMZ) to increase DNA damage . The target compound’s propionamide group may enhance solubility or metabolic stability compared to the acetamide in Compound 3, though this remains speculative without direct data.

PARP Inhibition: Compound 27, which shares the tetrahydrothieno[2,3-c]pyridine moiety, exhibits nanomolar potency against PARP-1/2. The benzimidazole-carboxamide group likely contributes to PARP active-site binding, a feature absent in the target compound .

Structural Flexibility: Thiazolo[4,5-b]pyridine derivatives (e.g., cyanoethylated analogs) highlight the importance of substituent mobility for functionalization, suggesting that the target compound’s acetyl and propionamide groups could be optimized for targeted delivery .

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